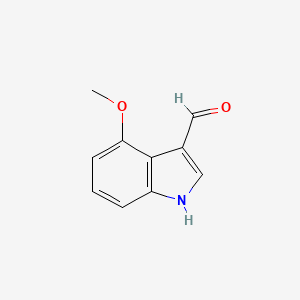

4-methoxy-1H-indole-3-carbaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVCEQRAPMIJBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238250 | |

| Record name | 4-Methoxyindole-3-aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90734-97-7 | |

| Record name | 4-Methoxyindole-3-aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090734977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyindole-3-aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Indole Chemistry: Significance of the Indole Scaffold

The indole (B1671886) nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and natural products. mdpi.comwisdomlib.org This framework is a fundamental component of numerous biologically active compounds, including the essential amino acid tryptophan and a vast number of alkaloids with diverse pharmacological properties. chim.itnih.gov The structural versatility of the indole scaffold allows it to interact with a wide range of biological targets, making it a cornerstone in the development of new therapeutic agents. mdpi.comnih.gov

Indole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.gov This wide-ranging bioactivity has cemented the indole core as a critical pharmacophore in modern drug discovery, with researchers continuously exploring its potential to address significant health challenges. nih.govijpsr.com The ability to readily modify the indole ring at various positions allows for the fine-tuning of a molecule's pharmacological profile, leading to the creation of novel drugs with enhanced efficacy and specificity. mdpi.com

Role of the 4 Methoxy Moiety in Modulating Reactivity and Bioactivity

The presence of a methoxy (B1213986) (-OCH3) group at the 4-position of the indole (B1671886) ring in 4-methoxy-1H-indole-3-carbaldehyde is of particular significance. Methoxy groups are known to be electron-donating, which enhances the electron-rich nature of the indole nucleus. chim.itontosight.ai This increased electron density can significantly influence the molecule's reactivity and its interactions with biological targets. chim.it

The introduction of a methoxy group can modulate the biological activity of indole derivatives in several ways. It can alter the compound's solubility, membrane permeability, and metabolic stability, all of which are crucial factors in determining its therapeutic potential. ontosight.ai Furthermore, the methoxy group can form specific hydrogen bonds with biological receptors, leading to enhanced binding affinity and selectivity. Research has shown that methoxy-substituted indoles are present in various pharmaceuticals and natural products, highlighting the importance of this functional group in conferring biological activity. chim.it For instance, the position of the methoxy group on the indole ring can be a critical determinant of a compound's inhibitory effects on specific enzymes.

Overview of Research Domains and Interdisciplinary Relevance

Regioselective Formylation Strategies

The direct formylation of the electron-rich 4-methoxyindole (B31235) core is a common and efficient approach. The methoxy (B1213986) group at the 4-position activates the benzene (B151609) portion of the indole (B1671886) ring, yet the C3 position remains the most nucleophilic and kinetically favored site for electrophilic substitution.

Vilsmeier-Haack Reactions and Their Optimized Conditions

The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. ijpcbs.comekb.eg The reaction involves an electrophilic substitution using a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org

The mechanism begins with the formation of a chloroiminium ion, also known as the Vilsmeier reagent, from DMF and POCl₃. wikipedia.org This electrophilic species is then attacked by the electron-rich C3 position of 4-methoxyindole. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final this compound. wikipedia.org

Optimized conditions for the Vilsmeier-Haack formylation of indoles generally involve the slow, controlled addition of phosphorus oxychloride to a solution of the indole in anhydrous DMF at low temperatures (e.g., 0 °C), followed by stirring at room temperature and then heating to ensure the reaction goes to completion. google.com The reaction is typically quenched with an aqueous base, such as sodium carbonate solution, to neutralize the acidic mixture and facilitate the precipitation of the product. google.com

| Parameter | Typical Condition | Purpose |

| Formylating Agent | Vilsmeier Reagent (POCl₃/DMF) | In situ generation of the electrophile |

| Solvent | N,N-dimethylformamide (DMF) | Acts as both solvent and reagent |

| Temperature | 0 °C to 90 °C | Initial cooling to control the exothermic reaction, followed by heating to drive completion |

| Workup | Aqueous base (e.g., Na₂CO₃) | Hydrolysis of the iminium intermediate and neutralization |

Oxidative Formylation Approaches

Modern synthetic methods have explored oxidative pathways to achieve formylation, often under milder and more environmentally benign conditions.

One such approach is the photochemical decarboxylative formylation. organic-chemistry.org This metal- and oxidant-free method utilizes aqueous glyoxylic acid as the formyl source. organic-chemistry.org Under ultraviolet irradiation (e.g., 254 nm), glyoxylic acid is believed to undergo decarboxylation to generate a reactive intermediate that formylates the indole nucleus selectively at the C3 position. organic-chemistry.org The reaction proceeds at room temperature in a solvent like acetonitrile (B52724), offering a sustainable alternative to traditional methods that may require toxic or harsh reagents. organic-chemistry.org

Another relevant strategy is the oxidative decarboxylation of indole-3-acetic acid derivatives. researchgate.net The oxidation of indole-3-acetic acid using reagents like sodium periodate, potentially catalyzed by manganese complexes, can yield the corresponding indole-3-carboxaldehyde (B46971). researchgate.net This method provides a pathway to the aldehyde from a different, readily available carboxylic acid precursor.

Catalytic C3-Formylation Methods

Catalytic systems offer the advantage of high selectivity and efficiency, often with lower catalyst loadings and under milder conditions. Iron-catalyzed C3-formylation has emerged as a cost-effective and environmentally friendly alternative. One prominent method employs ferric chloride (FeCl₃) as a catalyst with formaldehyde (B43269) and aqueous ammonia, using air as the terminal oxidant. organic-chemistry.orgepa.gov This process provides 3-formylindoles in good yields with short reaction times and is scalable. organic-chemistry.orgresearchgate.net The reaction avoids the use of stoichiometric and hazardous reagents like POCl₃. organic-chemistry.org

Research has also demonstrated nBu₄NI-catalyzed C3-selective formylation of indoles using N-methylaniline as the formylating agent, expanding the toolkit of catalytic options. scilit.com

| Catalytic System | Formyl Source | Oxidant | Key Advantages |

| Iron (FeCl₃) organic-chemistry.orgepa.gov | Formaldehyde / Aqueous Ammonia | Air | Low cost, environmentally benign, scalable |

| Tetrabutylammonium Iodide (nBu₄NI) scilit.com | N-methylaniline | Not specified | Alternative catalytic system |

| Visible Light / Eosin Y researchgate.net | Tetramethylethylenediamine (TMEDA) | Air | Metal-free, mild conditions |

Precursor-Based Synthesis and Functional Group Interconversions

Besides direct formylation, this compound can be synthesized by modifying precursors that already contain the indole scaffold.

Synthesis from Methoxy-Substituted Indole Precursors

The most direct precursor-based syntheses start with 4-methoxyindole itself. The regioselective formylation strategies detailed in section 2.1, such as the Vilsmeier-Haack reaction and catalytic C3-formylations, are prime examples of converting this specific precursor into the target aldehyde. ekb.egorganic-chemistry.org The inherent reactivity of the 4-methoxyindole C3-position makes these direct functionalizations highly effective.

Alternative strategies could involve the introduction of a different one-carbon unit at the C3 position of 4-methoxyindole, followed by its conversion to the aldehyde. For instance, a C3-halogenated 4-methoxyindole could undergo a metal-catalyzed carbonylation or react with a formyl anion equivalent.

Transformation of Indole-3-Carboxylic Acid Derivatives

A reliable route to this compound involves the reduction of the corresponding carboxylic acid or its derivatives, such as esters or amides. This functional group interconversion is a fundamental transformation in organic synthesis.

The direct reduction of 4-methoxy-1H-indole-3-carboxylic acid to the aldehyde is challenging due to over-reduction to the alcohol. A common strategy involves first converting the carboxylic acid to a more reactive derivative. For example, the acid can be transformed into an acid chloride, which is then reduced to the aldehyde via methods like the Rosenmund reduction. Alternatively, the carboxylic acid can be converted to a Weinreb amide, which can be cleanly reduced to the aldehyde using organometallic reagents or hydrides. Another approach is to form an ester from the carboxylic acid, which can then be carefully reduced to the aldehyde at low temperatures using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H).

Furthermore, the oxidative decarboxylation of 4-methoxyindole-3-acetic acid provides a direct route to the aldehyde, effectively transforming one carboxylic acid derivative into the target compound. researchgate.net

Preparation from Gramine (B1672134) and Related Indole Adducts

The conversion of gramine (3-(dimethylaminomethyl)indole) and its derivatives into indole-3-aldehydes is a well-established synthetic route. This transformation can be achieved via a modified Sommelet reaction. orgsyn.org In this method, the gramine derivative is treated with a formylating agent, which displaces the dimethylamino group to install the aldehyde functionality at the C3 position of the indole ring.

One notable procedure involves the reaction of gramine with a formylating species generated from hexamethylenetetramine (HMTA) and a silica-supported oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN–SiO₂). ekb.eg This approach provides the target aldehyde in good yield. For the synthesis of this compound, the required precursor would be 4-methoxygramine. The reaction proceeds through the formation of an intermediate that is subsequently hydrolyzed to yield the final aldehyde product.

| Reactant | Reagents | Product | Yield (Parent Indole) | Reference |

| Gramine | 1. Hexamethylenetetramine (HMTA)2. Ceric Ammonium Nitrate (CAN)–SiO₂ | 1H-Indole-3-carbaldehyde | 81% | ekb.eg |

Table 1: Representative Synthesis of Indole-3-carbaldehyde from Gramine.

Green Chemistry and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on methodologies that minimize waste, avoid hazardous solvents, and reduce energy consumption. Mechanochemical, electrochemical, and photocatalytic methods are at the forefront of this shift for the synthesis of this compound.

Mechanochemistry utilizes mechanical force, typically through ball milling or grinding, to initiate chemical reactions in the absence of or with minimal solvent. This technique can lead to shorter reaction times and unique reactivity. The Vilsmeier-Haack reaction, a classic method for formylating electron-rich aromatic compounds like indoles, can be adapted to solvent-free conditions. ekb.egorganic-chemistry.org

A non-classical, solvent-free Vilsmeier-Haack approach involves grinding the substrate (4-methoxyindole) with the pre-formed Vilsmeier reagent (derived from phosphorus oxychloride and dimethylformamide) in a mortar and pestle at room temperature. researchgate.net This method is rapid, efficient, and avoids the use of bulk organic solvents, making it an environmentally benign alternative to conventional solution-phase synthesis.

| Substrate | Reagents | Conditions | Advantage | Reference |

| 4-Methoxy-1H-indole | Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF) | Solvent-free grinding, Room Temperature | Fast, Efficient, Environmentally Benign | researchgate.net |

Table 2: Mechanochemical Vilsmeier-Haack Formylation.

Electrochemical synthesis employs electrical current to drive chemical transformations, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. researchgate.net This approach is gaining traction as a sustainable tool in organic synthesis.

An electrochemical protocol for the formylation of aryl compounds has been developed using dimethylformamide (DMF) as both the solvent and the formyl source. rsc.org In a typical setup, an undivided cell is used with a nickel foam cathode and a sacrificial magnesium anode. By applying this principle to 4-methoxy-1H-indole, the compound could be formylated at the C3 position. This method is notable for its mild reaction conditions and scalability, presenting a promising green alternative to traditional chemical formylation. rsc.org

| Substrate | Formyl Source | Electrode System | Conditions | Advantage | Reference |

| Aryl Halide (representative) | Dimethylformamide (DMF) | Cathode: Ni foamAnode: Mg | Constant Current, Room Temperature | Mild Conditions, Scalable, Avoids Chemical Reagents | rsc.org |

Table 3: General Protocol for Electrochemical Formylation.

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forging new chemical bonds. This method uses light energy to activate a photocatalyst, which can then mediate redox reactions under exceptionally mild conditions.

The C3-selective formylation of indoles can be achieved using a photocatalytic system. In one reported method, indole is formylated using tetramethylethylenediamine (TMEDA) as a carbon source, catalyzed by Rose Bengal under visible-light irradiation with atmospheric oxygen as the oxidant. researchgate.net Applying this system to 4-methoxy-1H-indole would involve the generation of a radical cation intermediate, which then reacts to form the desired this compound. This process is highly atom-economical and operates under ambient temperature and pressure, highlighting its green credentials.

| Substrate | Carbon Source | Photocatalyst | Conditions | Advantage | Reference |

| Indole (representative) | Tetramethylethylenediamine (TMEDA) | Rose Bengal | Visible Light, O₂ (air), Acetonitrile | Sustainable, Atom-Economical, Mild Conditions | researchgate.net |

Table 4: Visible-Light Photocatalytic Synthesis of Indole-3-carbaldehyde.

Reactivity of the Aldehyde Group

The aldehyde functional group in this compound is a key center of reactivity, participating in a variety of chemical transformations. Its reactivity is influenced by the electron-donating methoxy group on the indole ring, which can affect the electrophilicity of the aldehyde carbon.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and is susceptible to attack by nucleophiles. This fundamental reaction involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. youtube.com

A common example is the reaction with Grignard reagents (R-MgX). The carbanion from the Grignard reagent attacks the aldehyde's carbonyl carbon. Subsequent workup with an acid protonates the resulting alkoxide ion to form a secondary alcohol. youtube.com

Another important nucleophilic addition is the formation of cyanohydrins by the addition of hydrogen cyanide (HCN). This reaction is often catalyzed by a base, which generates the cyanide ion (CN-), a potent nucleophile.

Condensation Reactions

Condensation reactions are a class of reactions where two molecules combine, often with the elimination of a small molecule like water. wikipedia.org The aldehyde group of this compound readily undergoes several types of condensation reactions.

Aldol (B89426) Condensation

Aldol condensation involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. magritek.com While this compound itself cannot form an enolate, it can react with enolizable ketones or aldehydes in a crossed aldol condensation. For instance, the base-catalyzed reaction of 4-methoxybenzaldehyde (B44291) (a similar aromatic aldehyde) with acetone (B3395972) initially forms a β-hydroxy ketone, which then dehydrates to yield an α,β-unsaturated ketone. magritek.com A similar reactivity pattern is expected for this compound.

Table 1: Examples of Aldol Condensation with Related Aldehydes

| Aldehyde | Ketone/Aldehyde | Base Catalyst | Product | Reference |

| 4-Methoxybenzaldehyde | Acetone | Potassium hydroxide (B78521) | 4-(4'-methoxyphenyl)-3-buten-2-one | magritek.com |

| 4-Methoxybenzaldehyde | 4-(4'-methoxyphenyl)-3-buten-2-one | Potassium hydroxide | 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one | magritek.com |

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org Active methylene compounds have two electron-withdrawing groups attached to a CH2 group, making the protons acidic.

This compound can react with various active methylene compounds, such as malonic acid or its esters, in the presence of a weak base like piperidine (B6355638) or pyridine. wikipedia.orgorganic-chemistry.org This reaction leads to the formation of α,β-unsaturated products. For example, the reaction of indole-3-carboxaldehydes with imidazolidine-2,4-dione via Knoevenagel condensation has been reported to produce corresponding derivatives. amazonaws.com

Table 2: Examples of Knoevenagel Condensation with Indole-3-carboxaldehydes

| Indole Aldehyde Derivative | Active Methylene Compound | Catalyst | Product Type | Reference |

| 2-(3-formyl-1H-indol-1-yl)-N-arylethanamide derivatives | Imidazolidine-2,4-dione | Not specified | 2-{3'-[(2''',5'''-dioxoimidazol-1'''H-idine)4'''-ylidene]methylene} 1'H-indol-1'-yl-N- arylethanamide derivatives | amazonaws.com |

| 1,3-dihydroindol-2-one | 4-nitrobenzaldehyde | Porcine pancreas lipase (B570770) (PPL) | (E)-3-alkenyl-oxindoles | researchgate.net |

Schiff Base Formation

Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde or ketone. wikipedia.org The reaction of this compound with primary amines yields the corresponding imine, also known as a Schiff base. This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates. youtube.comwikipedia.org

Schiff bases derived from indole-3-carboxaldehyde and its analogs have been synthesized by reacting them with various amino compounds, including amino acids and aminophenols. nih.govijpbs.com For example, indole-3-carboxaldehyde has been condensed with L-amino acids like histidine and glutamic acid. nih.gov

Table 3: Examples of Schiff Base Formation with Indole-3-carboxaldehyde

| Amine | Catalyst | Product Type | Reference |

| L-amino acids (histidine, glutamic acid, etc.) | Not specified | Heterocyclic Schiff bases | nih.gov |

| 4-amino-1,2,4-triazole | Not specified | Schiff base | researchgate.net |

| 1,4-Diaminobutane | Not specified | Schiff base | ijpbs.com |

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to a carboxylic acid group, forming 4-methoxy-1H-indole-3-carboxylic acid. This transformation is a common and important reaction in organic synthesis. chemimpex.com

Various oxidizing agents can be employed for this purpose. In biological systems, aldehyde oxidases can catalyze the oxidation of indole-3-carbaldehydes to their corresponding carboxylic acids. nih.govresearchgate.net For instance, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) is involved in the oxidation of indole-3-carbaldehyde (ICHO) to indole-3-carboxylic acid (ICOOH). researchgate.net

In a laboratory setting, common oxidizing agents like potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like Tollens' reagent ([Ag(NH3)2]+) or Fehling's solution can be used. The choice of reagent depends on the presence of other functional groups in the molecule that might also be susceptible to oxidation.

The resulting 4-methoxy-1H-indole-3-carboxylic acid is a valuable intermediate in pharmaceutical development, particularly for synthesizing compounds targeting neurological disorders. chemimpex.com

Reduction Reactions

The aldehyde functional group in this compound is readily susceptible to reduction to form the corresponding primary alcohol, (4-methoxy-1H-indol-3-yl)methanol. This transformation is a fundamental reaction, yielding a key intermediate for further synthetic elaborations.

Standard hydride reducing agents are effective for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent capable of reducing aldehydes and ketones and is typically used in alcoholic solvents like methanol (B129727) or ethanol. quora.comlibretexts.org Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent that also readily reduces aldehydes to primary alcohols. quora.comchemistrysteps.com Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a separate aqueous workup step. chemistrysteps.comyoutube.com While both reagents achieve the desired reduction of the aldehyde, NaBH₄ is often preferred for its milder conditions and operational simplicity when no other reducible groups that are resistant to NaBH₄ (like esters or carboxylic acids) are present. libretexts.org

Table 1: Common Reagents for the Reduction of the Aldehyde Group

| Reagent | Abbreviation | Typical Solvents | Key Characteristics |

| Sodium borohydride | NaBH₄ | Methanol, Ethanol | Mild, selective for aldehydes and ketones. quora.comlibretexts.org |

| Lithium aluminium hydride | LiAlH₄ | Diethyl ether, THF | Powerful, reduces aldehydes, ketones, esters, and carboxylic acids; requires anhydrous conditions. quora.comchemistrysteps.com |

The resulting (4-methoxy-1H-indol-3-yl)methanol is a valuable precursor for various indole alkaloids and other biologically active molecules. researchgate.net

Reactivity of the Indole Ring System

Electrophilic Aromatic Substitution Patterns on the Methoxyindole Core

The indole nucleus is an electron-rich aromatic system prone to electrophilic aromatic substitution. The regioselectivity is strongly influenced by the existing substituents. In this compound, the outcome of an electrophilic attack is determined by the combined directing effects of the indole nitrogen, the C3-carbaldehyde, and the C4-methoxy group.

Indole Nitrogen (N-H): Strongly activating and directs electrophiles primarily to the C3 position. Since this position is already substituted, its influence extends to activating the pyrrole (B145914) ring.

C3-Carbaldehyde (-CHO): An electron-withdrawing group that deactivates the indole ring towards electrophilic attack, particularly at the C2 and C4 positions.

C4-Methoxy (-OCH₃): A strongly activating, ortho, para-directing group. It directs incoming electrophiles to the C5 (ortho) and C7 (para) positions.

The interplay of these effects suggests that electrophilic substitution will preferentially occur on the benzene ring of the indole core, which is activated by the methoxy group. Research on related substituted indoles supports this. For instance, nitration of 3-acetylindole, which also has a deactivating group at C3, yields predominantly the 6-nitro derivative. umn.edu In studies on 4,6-dimethoxyindoles, nitration can be directed to the C7 or C2 positions, depending on the other substituents present. researchgate.net For this compound, the C7 position is sterically accessible and activated by the C4-methoxy group, making it a likely site for substitution. The C2 position, while adjacent to the deactivating aldehyde, can also be a site of reaction under certain conditions, as seen in nucleophilic substitutions on related 1-methoxyindole-3-carbaldehyde. researchgate.net The C5 and C6 positions are also potential sites, with the final substitution pattern depending on the specific electrophile and reaction conditions.

N-Alkylation and N-Acylation Strategies

The nitrogen atom of the indole ring in this compound is nucleophilic and can be readily alkylated or acylated. These reactions are crucial for diversifying the molecular scaffold and are often a prerequisite for subsequent transformations.

N-alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base. mdpi.com Common bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as a mixture of acetonitrile and dimethylformamide (DMF) are effective for this transformation. mdpi.com More advanced catalytic methods, including those using iron or copper catalysts, have also been developed for the N-alkylation of indoles, offering alternative pathways that can avoid the use of alkyl halides. nih.govnih.govprinceton.edu

Table 2: Examples of N-Alkylation Reactions on Indole-3-carbaldehyde

| Alkylating Agent | Base / Catalyst | Solvent | Product | Reference |

| Methyl iodide | K₂CO₃ | CH₃CN / DMF | 1-Methyl-1H-indole-3-carbaldehyde | mdpi.com |

| Benzyl (B1604629) bromide | K₂CO₃ | CH₃CN / DMF | 1-Benzyl-1H-indole-3-carbaldehyde | mdpi.com |

| Various Alcohols | Tricarbonyl(cyclopentadienone) iron complex | Trifluoroethanol | N-alkylated indoles (via indoline (B122111) oxidation) | nih.gov |

N-acylation can be similarly accomplished using acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. These N-substituted derivatives are important intermediates in organic synthesis.

Rearrangement Reactions

While not extensively documented for this compound itself, related indole structures undergo notable rearrangement reactions. One such transformation is the Claisen rearrangement. In a study involving 1-methoxyindole-3-carbaldehyde, O-allylation followed by heating was proposed to lead to an unstable intermediate that undergoes a Claisen rearrangement, ultimately forming a 2-oxindole derivative. nii.ac.jp This suggests that if the C4-methoxy group were replaced with an allyloxy group, similar skeletal reorganizations could be possible.

Another documented reaction involves the interaction of indole-3-carbaldehyde with (dimethylvinylidene)carbene, which leads to various dehydroprenylated indole products through rearrangement pathways. rsc.org This reaction has been applied to the synthesis of natural products, highlighting how carbenoid chemistry can initiate complex rearrangements starting from the indole-3-carbaldehyde core. rsc.org

Multi-Component Reactions and Cycloaddition Chemistry

Indole-3-carbaldehydes are valuable building blocks in multi-component reactions (MCRs), which allow for the rapid assembly of complex molecular architectures in a single step. researchgate.net The aldehyde functionality is key to its participation in these reactions. For example, indole aldehydes are known to participate in Groebke-Blackburn-Bienaymé reactions, which involve an aldehyde, an amine, and an isocyanide, to produce fused heterocyclic systems. nih.gov

Cycloaddition reactions offer another powerful route to complex indole-based structures. While the C2-C3 double bond of the indole can participate in cycloadditions, it often requires prior modification of the molecule. For instance, this compound can be converted to a 3-alkenylindole derivative via a Wittig reaction or similar olefination. This intermediate can then undergo dearomative [4+3] cycloaddition with an oxyallyl cation to construct a seven-membered cyclohepta[b]indole core, a privileged scaffold found in many bioactive natural products. uchicago.edu

The indole ring itself can also act as the 4π component in Diels-Alder [4+2] cycloadditions, although this is less common and typically requires either activation of the indole or the use of a highly reactive dienophile. libretexts.org The electron-donating C4-methoxy group could potentially enhance the diene character of the benzene portion of the indole for such transformations.

Derivatization and Functionalization Strategies for 4 Methoxy 1h Indole 3 Carbaldehyde

Synthesis of Imine and Hydrazone Derivatives

The reaction of an aldehyde with a primary amine yields an imine, also known as a Schiff base, through a condensation reaction that eliminates a molecule of water. masterorganicchemistry.com Similarly, reacting an aldehyde with hydrazine (B178648) or its derivatives produces hydrazones. masterorganicchemistry.comdergipark.org.tr These reactions are typically catalyzed by acid. masterorganicchemistry.com

For 4-methoxy-1H-indole-3-carbaldehyde, the synthesis of imine derivatives involves its condensation with various primary amines (R-NH₂). The nitrogen of the amine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. Following a series of proton transfer steps and the elimination of water, the C=N double bond of the imine is formed. masterorganicchemistry.com

Hydrazone synthesis follows a similar mechanistic pathway, using hydrazine hydrate (B1144303) (H₂N-NH₂) or substituted hydrazines. dergipark.org.tr The resulting hydrazones are stable compounds and can serve as intermediates for further synthetic transformations, such as the synthesis of pyrazole (B372694) derivatives or in the Wolff-Kishner reduction. masterorganicchemistry.com

Table 1: Synthesis of Imine and Hydrazone Derivatives

| Reactant | Product Type | General Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | 4-MeO-Indole-CH=N-R |

| Hydrazine (H₂N-NH₂) | Hydrazone | 4-MeO-Indole-CH=N-NH₂ |

Preparation of Semicarbazone Derivatives

Semicarbazone derivatives are synthesized through the condensation reaction of an aldehyde or ketone with semicarbazide (B1199961) hydrochloride. sathyabama.ac.inekb.eg This reaction is a well-established method for the characterization of aldehydes and ketones. youtube.com The reaction of this compound with semicarbazide (H₂N-NH-C(O)NH₂) typically occurs in an aqueous or alcoholic medium and may be facilitated by a buffer to maintain optimal pH for the condensation. sathyabama.ac.ingoogle.com

The process begins with the nucleophilic attack of the terminal amino group of semicarbazide on the carbonyl carbon of the indole (B1671886) aldehyde. sathyabama.ac.in Subsequent dehydration leads to the formation of the corresponding semicarbazone. google.comresearchgate.net These derivatives are often crystalline solids with sharp melting points, making them useful for purification and identification purposes. youtube.com Furthermore, semicarbazones can be intermediates in the synthesis of other heterocyclic systems. google.com

Table 2: General Reaction for Semicarbazone Formation

| Starting Material | Reagent | Product |

|---|

Formation of Pyrimidine (B1678525) and Related Heterocyclic Analogues

The aldehyde functionality of this compound serves as a key electrophilic component in multicomponent reactions to construct pyrimidine rings and other related heterocycles. mdpi.com One of the classic methods is the Biginelli reaction, which involves the one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis. mdpi.com

By employing this compound in such reactions, pyrimidine derivatives bearing the 4-methoxyindole (B31235) moiety can be synthesized. These reactions offer an efficient route to highly functionalized heterocyclic compounds. researchgate.net Variations of this approach may use different active methylene (B1212753) compounds and amidine sources to generate a diverse library of pyrimidine analogues. mdpi.comnih.gov Cycloaddition reactions are another powerful tool, where the indole aldehyde can be incorporated into [3+3] or [4+2] cycloaddition strategies to form six-membered heterocyclic rings. mdpi.com

Development of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503) derivative. mdpi.comscialert.net In this context, this compound can react with various substituted or unsubstituted acetophenones to yield a series of novel chalcone derivatives.

The reaction is generally carried out in the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. scialert.netresearchgate.net The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the carbonyl carbon of the indole aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone system characteristic of chalcones. scialert.net These indole-based chalcones are valuable precursors for the synthesis of other heterocyclic systems like pyrazolines and flavonoids. nih.gov

Table 3: Representative Chalcone Synthesis

| Aldehyde | Ketone (R-C₆H₄-C(O)CH₃) | Base Catalyst | Product (Chalcone) |

|---|---|---|---|

| This compound | Acetophenone | KOH / NaOH | 1-(4-methoxyphenyl)-3-(4-methoxy-1H-indol-3-yl)prop-2-en-1-one |

| This compound | 4'-Hydroxyacetophenone | KOH / NaOH | 1-(4-hydroxyphenyl)-3-(4-methoxy-1H-indol-3-yl)prop-2-en-1-one |

Integration into Diverse Polycyclic Ring Systems

The this compound scaffold can be elaborated into complex polycyclic systems, including those found in natural alkaloids. nih.gov The aldehyde group is a versatile handle for annulation reactions, where additional rings are fused onto the indole core.

One such strategy involves the reduction of the aldehyde to an alcohol, followed by conversion to a leaving group. This can then participate in intramolecular cyclizations. Alternatively, the aldehyde can be used in reactions like the Pictet-Spengler reaction. While the classic Pictet-Spengler involves a tryptamine, modifications of the reaction conditions can allow for the participation of indole-3-carbaldehyde derivatives in cyclization cascades to form β-carboline systems. nih.gov Reduction of a nitro group elsewhere on a connected aromatic ring, followed by cyclization onto the C2 position of the indole, is another strategy to build N-fused polycyclic indolines. researchgate.net These methods provide access to tetracyclic and pentacyclic frameworks, which are common motifs in bioactive natural products. nih.govresearchgate.net

Azide (B81097) Derivatives and Photoaffinity Labeling Applications

Photoaffinity labeling is a powerful technique to identify and study receptor-ligand interactions. This method utilizes a photolabile group, often an aryl azide, which upon UV irradiation forms a highly reactive nitrene that can covalently bind to nearby amino acid residues of a target protein. nih.gov

To prepare a photoaffinity label from this compound, the aldehyde itself would first be converted into a more complex molecule containing a suitable linker and an azide group. For instance, the aldehyde could be used to synthesize a chalcone or another derivative, which is then further functionalized. A common strategy involves introducing a phenolic hydroxyl group or an amino group that can be coupled to a benzoic acid derivative bearing an azide. For example, an azido-iodobenzoic acid can be prepared and then coupled to a derivative of the indole. nih.gov The resulting molecule combines the indole scaffold for potential receptor recognition with the azide group for covalent photolabeling. nih.gov

Applications in Advanced Chemical Synthesis and Material Science

Precursor in Medicinal Chemistry for Drug Design and Discovery

The indole (B1671886) nucleus is a significant heterocyclic system found in many natural products and drugs, playing a crucial role in cell biology. rsc.org Compounds containing the indole core exhibit a wide range of biological activities. rsc.org 4-methoxy-1H-indole-3-carbaldehyde, as an indole derivative, serves as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com

Synthesis of Novel Therapeutic Agents Targeting Neurological Disorders

Derivatives of this compound are instrumental in the development of novel therapeutic agents for neurological disorders. chemimpex.com For instance, a series of 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carbaldehyde-based thiosemicarbazones have been synthesized and evaluated for their potential against Alzheimer's disease. nih.gov Some of these compounds have shown remarkable inhibitory activity against key enzymes implicated in the disease's progression, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase A (MAO-A). nih.gov

Detailed findings from this research are presented in the table below:

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) |

| 5l | AChE | - | 1.43 ± 0.44 |

| 5l | BChE | - | 22.53 ± 7.70 |

| 5v | MAO-A | 22.98 | - |

| 5r | AChE | 1.57 - 4.56 | 1.43 - 3.43 |

| 5r | BChE | 25.68 - 35.06 | 22.53 - 34.82 |

| 5r | MAO-A | 22.98 - 27.23 | - |

| Data sourced from a study on 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carbaldehyde-based thiosemicarbazones. nih.gov |

Structure-activity relationship studies have indicated that the presence of electron-withdrawing substituents and di-substitution on the phenyl ring significantly influences the inhibitory potential of these synthesized compounds. nih.gov

Intermediate in Anticancer Drug Candidates

The indole scaffold is a constructive framework for developing new anticancer drugs due to its bioavailability and unique chemical properties. nih.gov 1H-Indole-3-carboxaldehyde and its derivatives are key intermediates in the preparation of biologically active compounds, including those with antitumor properties. researchgate.netekb.eg While research has explored various substituted indole derivatives for their anticancer activities, the specific role of this compound as an intermediate is an area of active investigation. For example, studies on related indole structures have shown that certain substitutions can enhance cytotoxicity against various cancer cell lines. nih.gov

Building Block in Natural Product Synthesis

1H-Indole-3-carboxaldehyde derivatives are important precursors for the synthesis of diverse heterocyclic derivatives and natural products. researchgate.net

Synthesis of Indole Alkaloids

Indole alkaloids are a large class of naturally occurring compounds, many of which possess significant biological activities. rsc.org 1H-Indole-3-carboxaldehyde serves as a key starting material for the synthesis of various indole alkaloids. researchgate.netekb.eg

Phytoalexin Synthesis (e.g., Camalexin (B168466), Brassinin, Cyclobrassinin)

Phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack. researchgate.net In cruciferous plants, derivatives of indole-3-carbaldehyde are synthesized from tryptophan and are precursors to important phytoalexins. scispace.com 1-methoxyindole-3-carboxaldehyde oxime, derived from this compound, is a key intermediate in the synthesis of indole phytoalexins like camalexin, brassinin, and cyclobrassinin, which exhibit antimicrobial and antiproliferative activity. nih.gov

The biosynthetic pathway in Arabidopsis thaliana involves the conversion of indole-3-acetonitrile (B3204565) to indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH). scispace.com Further metabolic steps, including hydroxylation and glucosylation, lead to a variety of indole derivatives. scispace.com For instance, exogenously supplied ICHO can be 4-hydroxylated and O-glucosylated to form 4-GlcO-ICHO. scispace.com

The following table summarizes some key phytoalexins derived from indole structures:

| Phytoalexin | Biological Activity |

| Camalexin | Antitumor, Antifungal ekb.egnih.gov |

| Brassinin | Antimicrobial, Cancer Chemopreventive ekb.egnih.gov |

| Cyclobrassinin | Antimicrobial ekb.eg |

Applications in Organic Materials Development (e.g., Polymers, Coatings)

While the primary research focus for this compound has been in medicinal chemistry and natural product synthesis, its reactive nature suggests potential applications in materials science. Indole-based compounds, in general, have been investigated for the development of polymers and other organic materials. The aldehyde functional group in this compound allows for its incorporation into polymer chains through various polymerization reactions. Its aromatic indole core could impart desirable thermal and electronic properties to the resulting materials. However, specific research detailing the use of this compound in the development of polymers and coatings is not extensively documented in the provided search results.

Utilization as a Standard in Analytical Methodologies

This compound serves as a crucial reference material in various analytical techniques. Its high purity, often exceeding 98%, and well-characterized physical and spectral properties make it an ideal standard for both qualitative and quantitative analyses. sigmaaldrich.com Commercial suppliers typically provide a comprehensive certificate of analysis, including data from Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), which are essential for its validation as a reference standard. bldpharm.com

The compound's distinct spectroscopic fingerprint allows for its unambiguous identification and quantification in complex matrices. In chromatography, its consistent retention time under defined conditions enables the calibration of instruments and the identification of this analyte in reaction mixtures or biological samples. While specific published methodologies extensively detailing its use are not widespread, its commercial availability with detailed analytical data from various suppliers underscores its role as a fundamental building block and reference compound in synthetic and analytical chemistry. sigmaaldrich.comsigmaaldrich.com

Table 1: Analytical Data for this compound

| Analytical Technique | Typical Data Provided by Suppliers | Reference |

| ¹H NMR | Chemical shifts and coupling constants for all protons. | bldpharm.com |

| HPLC | Purity assessment and retention time. | bldpharm.com |

| LC-MS | Molecular weight confirmation and fragmentation pattern. | bldpharm.com |

Ligand Design for Supramolecular Assemblies and Metal Complexes

The molecular architecture of this compound, featuring a reactive aldehyde group and a nitrogen-containing heterocyclic indole ring, makes it a promising candidate for ligand design in coordination and supramolecular chemistry. The aldehyde functionality provides a convenient handle for the synthesis of Schiff base ligands through condensation reactions with primary amines. These Schiff bases, containing the imine (C=N) linkage, are versatile ligands known for their ability to coordinate with a wide array of metal ions.

While direct research on the coordination chemistry of this compound is limited, extensive studies on the parent compound, indole-3-carbaldehyde, provide a strong basis for its potential applications. Schiff base ligands derived from indole-3-carbaldehyde have been shown to form stable complexes with various transition metals, including Hg(II) and Zr(IV). ijpbs.com These complexes exhibit interesting geometries and electronic properties, which are influenced by the nature of the metal ion and the specific diamine used in the Schiff base synthesis. ijpbs.com

The introduction of a methoxy (B1213986) group at the 4-position of the indole ring in this compound can be expected to modulate the electronic properties of the resulting ligands and their metal complexes. The electron-donating nature of the methoxy group could enhance the electron density on the indole ring system, potentially influencing the binding affinity and selectivity of the ligand for different metal ions. This could lead to the formation of novel supramolecular assemblies and metal complexes with unique photophysical or catalytic properties.

The resulting metal complexes, derived from Schiff base ligands of this compound, could be explored for applications in catalysis, materials science, and as models for biological systems. The indole moiety itself is a significant pharmacophore, and its incorporation into metal complexes could lead to synergistic effects and novel therapeutic or diagnostic agents. ontosight.ai

Table 2: Potential Schiff Base Reactions of this compound

| Reactant | Resulting Schiff Base Ligand Type | Potential Metal Complexes |

| Aliphatic Diamines (e.g., 1,4-diaminobutane) | N,N'-bis(4-methoxy-1H-indol-3-ylidene)alkane-α,ω-diamine | Complexes with transition metals (e.g., Cu(II), Ni(II), Zn(II)) |

| Aromatic Diamines (e.g., o-phenylenediamine) | N,N'-bis(4-methoxy-1H-indol-3-ylidene)benzene-1,2-diamine | Complexes with various d-block and f-block elements |

| Amino Acids | Indol-3-ylmethylene-amino acid derivatives | Biocompatible metal complexes |

Biological Activity and Mechanistic Investigations of 4 Methoxy 1h Indole 3 Carbaldehyde Derivatives

Structure-Activity Relationship (SAR) Studies

The biological activity of derivatives of 4-methoxy-1H-indole-3-carbaldehyde is intricately linked to their chemical structure. Modifications at various positions of the indole (B1671886) ring and the carbaldehyde moiety can significantly influence their therapeutic potential.

Influence of Methoxy (B1213986) Group Position and Substituent Nature

Furthermore, the nature of the substituent at the 4-position of the indole ring plays a significant role. The introduction of different functional groups in place of or in addition to the methoxy group can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For example, substitutions on the indole ring have been shown to be crucial for the activity of kinase inhibitors. eurekaselect.com

A study on (3(4)-hydroxy-4(3)-methoxyphenyl)-4,7-dimethyl-3,4,4a,5,8,8ahexahydro-2H-chromene-4,8-diols highlighted the decisive role of the mutual arrangement of hydroxy and methoxy groups in their biological activity. researchgate.net This suggests that the interplay of substituents on the phenyl ring of indole derivatives can lead to significant differences in their pharmacological profiles.

Impact of Modifications to the Carbaldehyde Moiety

The carbaldehyde group at the 3-position of the 4-methoxy-1H-indole scaffold is a versatile handle for chemical modification, leading to a diverse range of derivatives with distinct biological activities. Common modifications include the formation of Schiff bases and hydrazones.

Schiff bases, formed by the condensation of the carbaldehyde with various primary amines, have shown significant biological potential. For example, Schiff base analogues of indole-3-carboxaldehyde (B46971) have been synthesized and evaluated for their antimicrobial properties against a panel of bacteria and fungi, demonstrating the potential of this modification to impart antimicrobial activity. nih.govresearchgate.net

Similarly, the formation of hydrazones from this compound has yielded compounds with promising therapeutic applications. Hydrazone derivatives of various heterocyclic carbaldehydes are known to possess a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. nih.govnih.govscirp.org For instance, a series of indole-based hydrazide-hydrazone derivatives were synthesized and showed notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. researchgate.net

These modifications highlight the importance of the carbaldehyde moiety as a key pharmacophoric feature that can be readily functionalized to generate libraries of compounds with diverse and potent biological activities.

Role of N-Substituents on Biological Potency

Substitution at the N1-position of the indole ring provides another avenue for modulating the biological potency of this compound derivatives. The introduction of various substituents on the indole nitrogen can influence the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its interaction with biological targets.

A study on N-substituted indole-3-carbaldehyde oxime derivatives revealed their potential as urease inhibitors, which is relevant for the treatment of Helicobacter pylori infections. mdpi.com The nature of the N-substituent was found to be critical for the observed inhibitory activity. For example, N-alkylation of 1H-indole-3-carbaldehyde has been a common strategy to produce derivatives with altered biological profiles. mdpi.com

Furthermore, research on N-benzoyl indole derivatives has suggested that the N-benzoyl moiety plays a crucial role in the binding to certain enzymes, such as cyclooxygenase-1 (COX-1). Replacing this with bulkier N-substituents can hinder efficient binding. researchgate.net This underscores the importance of the size and nature of the N-substituent in determining the biological potency and selectivity of indole derivatives.

Pharmacological Target Identification and Characterization

Identifying the specific molecular targets of this compound derivatives is crucial for understanding their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Enzyme Inhibition Studies (e.g., Enzymes in Cancer Cell Proliferation)

Derivatives of this compound have been investigated for their ability to inhibit various enzymes, particularly those involved in cancer cell proliferation. Kinases, which are key regulators of cellular signaling pathways, are prominent targets. acs.orged.ac.uknih.gov Research has indicated that substitution at the 4-position of the indole ring can be important for the development of potent phosphoinositide 3-kinase (PI3K) inhibitors. eurekaselect.com

A notable example of enzyme inhibition is demonstrated by a series of 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carbaldehyde-based thiosemicarbazones. These compounds were found to be potent inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase A (MAO-A), enzymes implicated in the pathology of Alzheimer's disease. nih.gov The inhibitory activities of selected compounds from this study are presented in the table below.

| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | MAO-A IC₅₀ (nM) |

| 5l | 1.57 | 25.68 | - |

| 5v | - | - | 22.98 |

| 5r | 4.56 | 35.06 | 27.23 |

| Data sourced from a study on 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carbaldehyde-based thiosemicarbazones. nih.gov |

The structure-activity relationship analysis from this study revealed that electron-withdrawing substituents and di-substitution on the phenyl ring of the thiosemicarbazone moiety played a significant role in the inhibitory potential of these compounds. nih.gov

Receptor Interaction Analysis (e.g., Serotonin (B10506) Receptors, Aryl Hydrocarbon Receptor)

The interaction of this compound derivatives with various receptors is another important aspect of their pharmacological profile. The indole scaffold is structurally related to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), making serotonin receptors a logical target for investigation. nih.gov Indeed, various indole derivatives have been developed as potent and selective ligands for different serotonin receptor subtypes. nih.govnih.gov The affinity of these compounds for serotonin receptors is influenced by the substitution pattern on the indole ring.

The aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating responses to environmental toxins and in immune modulation, has also been identified as a target for indole derivatives. nih.gov Indole-3-carbaldehyde itself has been shown to exhibit weak agonist and partial antagonist activity at the AhR. nih.gov This interaction can be significant, as AhR signaling plays a role in maintaining intestinal homeostasis and modulating inflammatory responses.

While specific binding affinity data for this compound with these receptors is not extensively documented in publicly available literature, the known interactions of its parent compound and other indole derivatives provide a strong rationale for further investigation into its receptor binding profile.

Protein-Protein Interaction Modulation (e.g., PEX14-PEX5 Interaction)

The interaction between the peroxisomal docking proteins PEX14 and PEX5 is crucial for the import of proteins into the peroxisome, a vital process for cell metabolism. nih.govnih.gov Disrupting this protein-protein interaction (PPI) has been identified as a promising therapeutic strategy, particularly for treating diseases caused by trypanosomes, where these processes are essential for parasite survival. nih.govacs.org

Derivatives of indole have been investigated as inhibitors of this specific PPI. Research into pyrazolo[4,3-c]pyridine inhibitors demonstrated that the indole moiety of one inhibitor effectively filled a pocket on the PEX14 surface. acs.org Notably, the introduction of a methoxy group onto an aromatic naphthalene (B1677914) ring system, which also interacts with the PEX14 surface, resulted in a tenfold increase in potency for disrupting the T. brucei PEX14-PEX5 interaction. acs.org While this was not a direct derivative of 4-methoxy-1H-indole, it highlights the critical role a methoxy substitution can play in enhancing binding affinity and inhibitory activity. This suggests that a 4-methoxy group on an indole scaffold could be a key feature for developing more potent inhibitors of the PEX14-PEX5 PPI. The design of such inhibitors often involves creating peptidomimetics that mimic the natural WxxxF peptide motifs found in PEX5, which bind to pockets on PEX14. researchgate.net

Mechanistic Studies of Bioactivity

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism behind the anticancer potential of indole derivatives is their ability to induce apoptosis, or programmed cell death, in malignant cells. Studies on indole-3-carbinol (B1674136), a related compound, have shown it can suppress the growth of human breast cancer cells (MCF-7) by inducing apoptosis through a pathway that is independent of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. nih.gov

More complex derivatives, such as conjugates of indole and isatin (B1672199) synthesized from 1H-indole-3-carbaldehyde, have demonstrated the ability to induce apoptosis in colorectal cancer cell lines (SW-620). nih.gov The mechanism for these conjugates involves the dose-dependent inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov Overexpression of these proteins is a common survival mechanism in many tumors, and their inhibition leads to cancer cell death. nih.gov Another studied mechanism involves the combination of indole-3-acetic acid with horseradish peroxidase, which generates cytotoxic free radicals, leading to the apoptosis of human pancreatic cancer cells (BXPC-3). nih.gov These findings collectively point to the ability of the indole scaffold to trigger apoptosis through multiple pathways, making its derivatives versatile candidates for cancer therapy.

Inhibition of Viral Replication and Entry Mechanisms

Derivatives of methoxy-indole have shown significant promise as antiviral agents. A derivative of 5-methoxy-indole-3-carboxylic acid was found to completely inhibit the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM. nih.gov The proposed mechanism involves the inhibition of the fusion process between the viral envelope and the host cell membrane, which prevents the virus from entering the cell and replicating. nih.gov

Broader studies on indole derivatives have identified various antiviral mechanisms. For instance, certain indole alkaloids can inhibit the replication of Dengue and Zika viruses by interfering with the viral replication complex, specifically targeting the NS4B protein. nih.gov Other indole derivatives have shown activity against a range of viruses, including HIV-1, by targeting key viral enzymes like integrase or by acting as non-nucleoside reverse transcriptase inhibitors. nih.govfrontiersin.org Research has also explored indole derivatives containing a 4,5-dihydro-1H-pyrazoline motif, which displayed notable activity against the potato virus Y (PVY), suggesting that these compounds can enhance the plant's natural defense mechanisms. researchgate.net

Antimicrobial Mode of Action

Indole-3-carbaldehyde derivatives, particularly semicarbazones, have been synthesized and evaluated for their antibacterial properties. One proposed mode of action for semicarbazone and thiosemicarbazone derivatives is their ability to cause the rupture of the bacterial cell membrane. researchgate.netresearchgate.net

In a study evaluating various indole-3-carbaldehyde semicarbazones, the 2-((5-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide derivative was tested against several bacterial strains. researchgate.netdntb.gov.ua However, it was found to be less active compared to its halogenated (bromo and chloro) counterparts against Staphylococcus aureus and Bacillus subtilis. researchgate.netdntb.gov.ua This suggests that while the indole-semicarbazone scaffold has antimicrobial potential, the nature of the substituent on the indole ring significantly influences the activity.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | researchgate.netdntb.gov.ua |

| Bacillus subtilis | 100 | researchgate.netdntb.gov.ua | |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | researchgate.netdntb.gov.ua |

| Bacillus subtilis | 150 | researchgate.netdntb.gov.ua | |

| 2-((5-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide | Various tested strains | Relatively less active | researchgate.netdntb.gov.ua |

Spectrum of Biological Activities

Anticancer and Cytotoxic Potential

The indole core structure is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of this compound are part of this broader class of compounds that exhibit significant anticancer and cytotoxic potential. The mechanisms, as previously discussed, often involve the induction of apoptosis and the modulation of cell cycle progression. epa.gov

Research has shown that indole derivatives can suppress the proliferation of a wide array of tumor cells, including those from breast, prostate, colon, and pancreatic cancers. nih.govnih.govnih.govepa.gov For example, novel isatin/indole conjugates derived from 1H-indole-3-carbaldehyde showed potent antiproliferative activity against human colorectal cancer cell lines HT-29 and SW-620. nih.gov Similarly, related compounds like indole-3-carbinol suppress the growth of breast cancer cells (MCF-7 and T47D). nih.gov The cytotoxic activity of these compounds is often linked to their ability to downregulate survival proteins and inhibit key transcription factors involved in cancer progression. nih.govepa.gov

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

| Isatin/indole conjugates | HT-29, SW-620 (Colorectal) | Antiproliferative activity, Apoptosis induction | nih.gov |

| Indole-3-carbinol | MCF-7, T47D (Breast) | Growth suppression, Apoptosis induction | nih.gov |

| Indole-3-acetic acid / HRP | BXPC-3 (Pancreatic) | Growth inhibition, Apoptosis induction | nih.gov |

| Indolylquinazolinones | Various | Antiproliferative activities | nih.gov |

Antiviral Properties

The indole scaffold is a key component in several antiviral drugs, and research continues to explore new derivatives for their potential to combat viral infections. While specific studies on the antiviral activity of this compound derivatives are limited, research on closely related methoxyindole structures demonstrates the promise of this chemical class.

One notable study investigated a series of water-soluble compounds based on 5-methoxyindole-3-carboxylic acid, which is structurally similar to the carbaldehyde . A specific derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, showed a potent antiviral effect against SARS-CoV-2 in vitro. researchgate.net This compound completely inhibited the replication of the virus at a concentration of 52.0 μM. researchgate.net Further analysis revealed a high selectivity index of 78.6 and a half-maximal inhibitory concentration (IC₅₀) of 1.06 μg/mL. researchgate.net The mechanism of action was suggested to involve the suppression of syncytium formation induced by the SARS-CoV-2 spike protein by 89%, highlighting its potential in preventing virus-cell fusion. researchgate.net

While not directly derived from this compound, the strong activity of this 5-methoxyindole (B15748) derivative underscores the potential of methoxy-substituted indoles as a foundation for the development of novel antiviral agents.

Table 1: Antiviral Activity of a 5-Methoxyindole Derivative

| Compound Name | Virus | Activity | IC₅₀ |

|---|

Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives of indole-3-carbaldehyde are a rich source of compounds with significant antimicrobial properties. The introduction of a methoxy group can modulate this activity. Various classes of derivatives, including Schiff bases and thiosemicarbazones, have been synthesized from methoxy-substituted indole aldehydes and evaluated against a range of bacterial and fungal pathogens.

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-known class of bioactive compounds. Studies on Schiff bases derived from indole-3-carbaldehyde have demonstrated their potential as antimicrobial agents. For instance, Schiff bases prepared from the condensation of indole-3-carbaldehyde with different aryl amines have been screened for activity against various bacterial and fungal strains. Current time information in Bangalore, IN.nih.gov

Furthermore, the derivatization of 2-hydroxy-4-methoxybenzaldehyde (B30951) into Schiff bases has been shown to enhance antiaflatoxigenic and antimicrobial properties. nih.gov One such derivative exhibited a remarkable 91.4% reduction in aflatoxin B1 production from Aspergillus flavus at a concentration of 0.1 mg/mL. nih.gov Thiosemicarbazones are another class of compounds known for their broad spectrum of biological activities, including antibacterial and antifungal effects. researchgate.net Indole derivatives incorporating the 1,3,4-thiadiazole (B1197879) moiety have also shown potent antifungal activity, with one compound, Z2, exhibiting an EC₅₀ value of 2.7 μg/mL against Botrytis cinerea, significantly more potent than the commercial fungicides azoxystrobin (B1666510) and fluopyram. nih.gov The mechanism is believed to involve the disruption of the fungal cell wall and membrane. nih.gov

A series of novel indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties were synthesized and showed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 μg/mL against tested microorganisms. ekb.eg Specifically, an indole-triazole derivative demonstrated significant promise as a lead compound for both antibacterial and antifungal applications. ekb.eg

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Derivative Class | Target Organism(s) | Activity Metric | Result | Reference(s) |

|---|---|---|---|---|

| Indole-3-carbaldehyde Schiff Base | Fusarium oxysporum | MFC | 5000 μg/mL | Current time information in Bangalore, IN. |

| Indole-3-carbaldehyde Schiff Base | Dickeya species (bacteria) | MIC | 2000 μg/mL | Current time information in Bangalore, IN. |

| 2-Hydroxy-4-methoxybenzaldehyde Schiff Base | Aspergillus flavus | Aflatoxin B1 Reduction | 91.4% at 0.1 mg/mL | nih.gov |

| Indole-1,3,4-thiadiazole Derivative (Z2) | Botrytis cinerea | EC₅₀ | 2.7 μg/mL | nih.gov |

Anti-inflammatory Effects

Chronic inflammation is a key factor in numerous diseases, and indole derivatives have emerged as promising anti-inflammatory agents. Indole-3-carboxaldehyde (IAld), a tryptophan metabolite from gut microbiota, has been shown to possess protective effects in intestinal inflammatory diseases. nih.gov

Research has demonstrated that IAld can alleviate lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome. nih.gov The mechanism involves the activation of the aryl hydrocarbon receptor (AhR), which in turn blocks the NF-κB/NLRP3 inflammatory pathway in intestinal epithelial cells. nih.gov Another study confirmed that IAld inhibits the inflammatory response and lipid accumulation in macrophages by modulating the miR-1271-5p/HDAC9 pathway.

More directly related to the 4-methoxy substituted core, a study on the synthesis and anti-inflammatory activity of indole glucosinolates investigated 4-methoxyglucobrassicin, a derivative of 4-methoxyindole (B31235). The anti-inflammatory activity was assessed by measuring the inhibition of TNF-α secretion in LPS-stimulated THP-1 cells. While glucobrassicin (B1234704) showed the highest activity among the tested compounds, the investigation of its 4-methoxy derivative contributes to the understanding of how substitution patterns affect the anti-inflammatory potential of the indole core. Additionally, synthetic oxindole (B195798) derivatives with a 5-methoxy substituent have been developed as dual COX/5-LOX inhibitors, demonstrating significant anti-inflammatory properties.

Table 3: Anti-inflammatory Activity of Indole Derivatives

| Compound | Model/Target | Key Finding | Mechanism of Action |

|---|---|---|---|

| Indole-3-carboxaldehyde (IAld) | LPS-induced intestinal inflammation | Alleviates inflammation and epithelial barrier injury | AhR activation, inhibition of ROS and NLRP3 inflammasome |

| Indole-3-carboxaldehyde (IAld) | THP-1 macrophage-derived foam cells | Inhibits inflammatory response and lipid accumulation | Modulates miR-1271-5p/HDAC9 pathway |

| 4-Methoxyglucobrassicin | LPS-stimulated THP-1 cells | Inhibition of TNF-α secretion | Modulates inflammatory cytokine release |

Anti-leishmanial and Anti-malarial Activities

Leishmaniasis and malaria are devastating parasitic diseases affecting millions worldwide, and the need for new, effective treatments is urgent. The indole nucleus is a feature of many compounds investigated for antiprotozoal activity.

While direct studies on this compound derivatives are not prominent in the available literature, research on related structures provides valuable insights. For example, a series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives, which contain an indole core, were synthesized and evaluated for their anti-leishmanial activity. nih.gov Several of these compounds displayed potent activity against Leishmania donovani promastigotes, with IC₅₀ values as low as 3.10 μM, surpassing the standard drug miltefosine. nih.gov Two compounds also showed significant inhibition of the intracellular amastigote forms of the parasite. nih.gov Similarly, certain 5-nitroindazole (B105863) derivatives have demonstrated potent and selective in vitro activity against Leishmania amazonensis.

In the context of malaria, the 4-aminoquinoline (B48711) scaffold is well-established, and its hybridization with other heterocyclic moieties is a common strategy in drug discovery. Although not indole-based, the investigation of 4-methoxybenzoyl neolignan derivatives through molecular docking studies has shown their potential as antimalarial agents against both chloroquine-sensitive and -resistant proteins. researchgate.net This highlights the potential utility of the methoxy-phenyl moiety in designing antimalarial compounds. The search for novel, effective agents against these parasites continues, and the versatile indole scaffold, including its methoxy-substituted variants, remains a promising area for future research and development.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 4-methoxy-1H-indole-3-carbaldehyde. DFT methods are used to predict the optimized molecular geometry, electronic structure, and vibrational frequencies of the molecule.

Molecular Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy conformation. These calculations provide precise values for bond lengths, bond angles, and dihedral angles. While specific DFT data for this compound is not readily available in published literature, studies on closely related indole (B1671886) derivatives, such as 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, have shown excellent agreement between DFT-calculated geometries and experimental X-ray crystallography data nih.gov. For instance, in related indole structures, the carbaldehyde group is often found to be nearly co-planar with the indole ring system nih.gov.

Electronic Properties and Charge Distribution: A significant aspect of quantum chemical calculations is the analysis of the electronic properties of the molecule. The Mulliken population analysis, a method used in computational chemistry, helps in understanding the distribution of electronic charge among the atoms in the molecule niscpr.res.inresearchgate.net. In a molecule like this compound, it is expected that the oxygen and nitrogen atoms would carry negative charges due to their high electronegativity, while the hydrogen atoms would be positively charged. The carbon atoms would exhibit both positive and negative charges depending on their bonding environment. This charge distribution is crucial for understanding the molecule's reactivity, dipole moment, and molecular polarizability niscpr.res.insemanticscholar.org.

Below is a hypothetical representation of Mulliken atomic charges for this compound, based on general principles and data from related molecules.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| N1 (indole) | Negative |

| C2 (indole) | Positive |

| C3 (indole) | Positive |

| C4 (indole) | Variable |

| O (methoxy) | Negative |

| C (methoxy) | Positive |

| O (aldehyde) | Negative |

| C (aldehyde) | Positive |

| H (indole NH) | Positive |

This table is illustrative and not based on direct published data for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex researchgate.net. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The indole-3-carbaldehyde scaffold is a common feature in molecules designed to interact with various biological targets. For example, derivatives of indole-3-carboxaldehyde (B46971) have been investigated as potential inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO) nih.gov.

A molecular docking study of this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and energy-minimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank.

Docking Simulation: A docking algorithm would be used to place the ligand into the active site of the protein in various orientations and conformations.

Scoring and Analysis: The resulting poses are then "scored" based on their binding affinity, which is an estimation of the binding energy. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues are then analyzed.

While specific docking studies for this compound are not prominently reported, studies on similar molecules like 4-nitro-indole-3-carboxaldehyde have demonstrated inhibitory activity against cancer-related proteins like RAS, suggesting the therapeutic potential of this class of compounds nih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indole derivatives, QSAR studies are frequently employed to guide the design of new compounds with enhanced potency for a specific biological target.

A QSAR model is typically developed by:

Data Collection: A dataset of indole derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

QSAR studies on various indole derivatives have highlighted the importance of certain structural features for their biological activity. For instance, the nature and position of substituents on the indole ring can significantly influence their activity as enzyme inhibitors or receptor antagonists.

Conformational Analysis and Isomerism Studies

The biological activity of a molecule is often dependent on its three-dimensional shape and flexibility. Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms (conformers) that can be interconverted by rotation about single bonds.

Rotational Isomerism: For this compound, rotation around the single bond connecting the indole ring to the carbaldehyde group, and the bond connecting the methoxy (B1213986) group to the indole ring, can lead to different conformers with varying energies. Computational studies on related molecules, such as 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, have used DFT and Intrinsic Reaction Coordinate (IRC) calculations to investigate the rotational barrier between different conformers nih.govmdpi.comnih.gov. These studies have shown that the energy barrier for such rotations can be in the range of 2.5–5.5 kcal/mol mdpi.comnih.gov.